3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
Overview
Description
Scientific Research Applications
Pyrazole Derivatives in Scientific Research
Complexes of Palladium(II) Chloride : Research on pyrazole derivatives such as 3-(pyrazol-1-yl)propanamide (PPA) and related ligands has led to the synthesis of new palladium(II) chloride complexes. These complexes have been characterized by X-ray diffraction, showing their potential in forming supramolecular hydrogen-bonded chains and cyclic dimers, which could be of interest in the development of new materials and catalysts (Tyler Palombo et al., 2019).
Synthesis of Novel Compounds : The chemical manipulation of pyrazole derivatives has enabled the synthesis of a wide range of novel compounds, including pyrano[2,3-c]pyrazole derivatives. These compounds are synthesized from reactions involving various aldehydes, malononitrile, and dicarbonyl compounds, demonstrating the versatility of pyrazole-based compounds in organic synthesis and potential applications in drug development and materials science (B. Maleki & S. S. Ashrafi, 2014).
Corrosion Inhibition : Pyrazole derivatives have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic solutions. Studies have shown that these compounds can significantly increase corrosion resistance, highlighting their potential in industrial applications to enhance material longevity and integrity (M. Yadav et al., 2016).
Anticancer and Antimicrobial Activities : Pyrazole derivatives have also been explored for their biological activities, including anticancer and antimicrobial effects. Research has demonstrated that certain pyrazolopyrimidine derivatives exhibit potent antihyperglycemic, anticancer, and antimicrobial properties, suggesting their potential as therapeutic agents (A. Rahmouni et al., 2016).
Fluorescent Tagging for Carbohydrate Analysis : Pyrazolone derivatives have been used as fluorescent tagging agents for the analysis of carbohydrates. This application is crucial in bioanalytical chemistry for the sensitive detection and analysis of monosaccharides, aiding in the understanding of biological processes and the development of diagnostic tools (Z. Cai et al., 2014).
Mechanism of Action
Target of Action
Amines, in general, are known to interact with a variety of biological targets, including receptors and enzymes .
Mode of Action
Amines can act as ligands in biological systems, binding to receptors or enzymes and modulating their activity .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including transamination and decarboxylation .
Pharmacokinetics
They can be metabolized by various enzymes, including monoamine oxidases and N-acetyltransferases .
Result of Action
Amines can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the action of amines .
Properties
IUPAC Name |
3-amino-2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-8(6-12)11(16)13-5-3-4-10-7-14-15-9(10)2;;/h7-8H,3-6,12H2,1-2H3,(H,13,16)(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDLYYQYOGDJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)C(C)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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